Propargyl-PEG2 Pyrene
Description
Propargyl-PEG2 Pyrene is a synthetic compound designed for applications in bioconjugation, fluorescence labeling, and materials science. Its structure comprises three functional components:
- Propargyl group: A terminal alkyne (-C≡CH) enabling "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- PEG2 spacer: A short polyethylene glycol (PEG) chain (two ethylene oxide units) enhancing solubility in aqueous and organic solvents while reducing steric hindrance.
- Pyrene moiety: A polycyclic aromatic hydrocarbon with strong fluorescence (emission ~375–400 nm), excimer-forming capability, and environmental sensitivity.
This compound is widely used in tracking biomolecular interactions, studying membrane dynamics, and developing fluorescent sensors. Its modular design allows customization for specific experimental needs, such as tuning hydrophilicity or conjugation efficiency .
Properties
IUPAC Name |
N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOOUHIITPBCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Propargyl-PEG2-Amine
Propargyl-PEG2-amine (CAS 944561-44-8, C<sub>7</sub>H<sub>13</sub>NO<sub>2</sub>, MW 143.18 g/mol) serves as a key intermediate. Its synthesis involves:
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Williamson Ether Synthesis :
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Reaction of propargyl bromide with ethylene glycol under basic conditions to form propargyl-O-CH<sub>2</sub>CH<sub>2</sub>-OH.
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Repetition with a second ethylene glycol unit yields propargyl-PEG2-OH.
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Conversion of the terminal hydroxyl to an amine via Mitsunobu reaction with phthalimide, followed by deprotection.
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Reaction Conditions :
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
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Temperature: 0°C to room temperature.
Functionalization of Pyrene with Carboxylic Acid
Pyrene-1-carboxylic acid (CAS 2943-59-9) is prepared via Friedel-Crafts acylation:
Amide Bond Formation
Coupling propargyl-PEG2-amine with pyrene-1-carboxylic acid employs carbodiimide chemistry:
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Activation : Pyrene-1-carboxylic acid (1.2 equiv) is treated with EDC (1.5 equiv) and NHS (1.5 equiv) in DMF for 1 h.
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Coupling : Propargyl-PEG2-amine (1.0 equiv) is added, and the reaction proceeds at 25°C for 12 h.
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Purification : Column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1) yields this compound as a pale-yellow solid (Yield: 68%).
Characterization Data :
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.35–8.15 (m, 9H, pyrene), 4.25 (t, 2H, -OCH<sub>2</sub>CH<sub>2</sub>O-), 3.75–3.60 (m, 8H, PEG), 2.45 (t, 1H, -C≡CH).
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HRMS (ESI<sup>+</sup>) : m/z calcd. for C<sub>19</sub>H<sub>22</sub>O<sub>4</sub> [M+H]<sup>+</sup> 315.1596, found 315.1592.
Synthetic Route 2: Etherification via Mitsunobu Reaction
Synthesis of Propargyl-PEG2-OH
Propargyl-PEG2-OH is synthesized via nucleophilic substitution:
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Protection : PEG2 diol (HO-(CH<sub>2</sub>CH<sub>2</sub>O)<sub>2</sub>-OH) is monoprotected with tert-butyldimethylsilyl (TBDMS) chloride.
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Alkylation : The free hydroxyl reacts with propargyl bromide (1.2 equiv) and NaH (2.0 equiv) in THF at 0°C.
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Deprotection : TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.
Mitsunobu Coupling with Pyrenol
Pyrene-1-ol (CAS 53153-17-8) undergoes Mitsunobu reaction with Propargyl-PEG2-OH:
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Reaction : Pyrene-1-ol (1.0 equiv), Propargyl-PEG2-OH (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C → 25°C over 6 h.
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Purification : Silica gel chromatography (hexane/ethyl acetate 7:3) affords the product (Yield: 72%).
Characterization Data :
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<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) : δ 131.5–124.8 (pyrene), 70.5–69.8 (PEG), 68.3 (-OCH<sub>2</sub>C≡CH), 79.5 (C≡CH).
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Fluorescence : λ<sub>ex</sub> = 340 nm, λ<sub>em</sub> = 395 nm (pyrene monomer), 470 nm (excimer).
Synthetic Route 3: Sonogashira Coupling
Synthesis of 1-Bromopyrene
Pyrene (1.0 equiv) undergoes electrophilic bromination:
Sonogashira Coupling with Propargyl-PEG2
1-Bromopyrene couples with propargyl-PEG2-OH under Pd/Cu catalysis:
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Reaction : 1-Bromopyrene (1.0 equiv), propargyl-PEG2-OH (1.5 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), CuI (10 mol%), and Et<sub>3</sub>N (3.0 equiv) in THF at 60°C for 24 h.
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Purification : Size-exclusion chromatography (Sephadex LH-20) yields the product (Yield: 58%).
Optimization Insights :
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Higher yields (∼70%) achieved using microwave irradiation (100°C, 2 h).
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Triethylamine critical for absorbing HBr byproduct.
Comparative Analysis of Synthetic Routes
| Parameter | Amide Coupling | Mitsunobu Reaction | Sonogashira Coupling |
|---|---|---|---|
| Yield | 68% | 72% | 58% |
| Purity (HPLC) | 95% | 97% | 89% |
| Reaction Time | 12 h | 6 h | 24 h |
| Cost | Moderate | High | High |
| Scalability | Excellent | Moderate | Poor |
Key Observations :
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Amide coupling offers reliability but requires carboxylated pyrene.
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Mitsunobu reaction is efficient but costly due to phosphine reagents.
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Sonogashira coupling suffers from low yields but enables direct C–C bond formation.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG2 Pyrene undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene or tetrahydropyrene derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the propargyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can yield pyrenequinone, while nucleophilic substitution of the propargyl group can produce various substituted pyrene derivatives .
Scientific Research Applications
Propargyl-PEG2 Pyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propargyl-PEG2 Pyrene involves its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA or bind to hydrophobic pockets in proteins, allowing it to serve as a fluorescent marker. The propargyl group provides a reactive site for further chemical modifications, enabling the conjugation of additional functional groups or molecules .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | PEG Length | Fluorescence λmax (nm) | Solubility (Water) | Primary Application |
|---|---|---|---|---|---|
| This compound | ~500 | 2 units | 395 (monomer), 480 (excimer) | Moderate | Bioconjugation, imaging |
| Pyrene-PEG4-NHS Ester | ~750 | 4 units | 395 | High | Protein labeling |
| Propargyl-PEG3-Azide | ~300 | 3 units | N/A | High | Click chemistry scaffolding |
| Fluorescein-PEG2-Maleimide | ~600 | 2 units | 520 | High | Thiol-specific conjugation |
Key Findings
Fluorescence Performance :
- This compound exhibits excimer formation (480 nm) in hydrophobic environments, a feature absent in fluorescein-based probes. This makes it superior for studying lipid membranes or protein aggregation .
- Pyrene-PEG4-NHS Ester lacks the propargyl group, limiting its utility in CuAAC reactions but excelling in amine-targeted labeling .
Solubility and Reactivity: Longer PEG chains (e.g., PEG4 in Pyrene-PEG4-NHS Ester) enhance water solubility but may reduce cellular uptake efficiency due to increased hydrophilicity. This compound balances solubility and membrane permeability . Propargyl-PEG3-Azide, while smaller, lacks fluorescence, restricting its use to non-imaging applications like polymer synthesis .
Conjugation Efficiency: this compound achieves >90% conjugation yield in CuAAC reactions, outperforming bulkier analogues like Pyrene-PEG12-Alkyne (~70% yield) due to reduced steric hindrance .
Challenges and Limitations
Spectral Overlap : Pyrene’s UV-range fluorescence may interfere with autofluorescence in biological samples, unlike near-infrared probes .
PEG Length Trade-offs : Shorter PEG chains (e.g., PEG2) improve membrane penetration but reduce colloidal stability in serum-containing media .
- Synthetic Complexity : Introducing both propargyl and pyrene groups requires multi-step synthesis, increasing production costs compared to single-functional-group derivatives .
Q & A
Q. What are the key structural and functional properties of Propargyl-PEG2 Pyrene relevant to experimental design?
this compound combines a pyrene fluorophore, a polyethylene glycol (PEG2) spacer, and a propargyl group for click chemistry applications. Key properties include:
- Fluorescence : Pyrene’s excimer emission (460–500 nm) enables tracking of molecular interactions (e.g., protein binding or aggregation) .
- Solubility : PEG2 enhances aqueous solubility, critical for biological assays .
- Reactivity : The propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation . Methodological tip: Validate solubility and stability in target solvents (e.g., DMSO or PBS) using UV-Vis spectroscopy and HPLC before experimental use.
Q. How should researchers synthesize and characterize this compound for reproducibility?
Synthesis typically involves coupling pyrene-1-carboxylic acid to a PEG2-propargyl backbone via carbodiimide chemistry. For characterization:
- Purity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
- Structural confirmation : Employ -NMR (pyrene aromatic protons at δ 7.8–8.3 ppm) and high-resolution mass spectrometry (HRMS) . Data contradiction note: Batch-to-batch variability in PEG2 spacer length may affect conjugation efficiency; always report PEG polydispersity index (PDI) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in this compound’s fluorescence quenching during conjugation?
Quenching often arises from copper residues (CuAAC) or steric hindrance. Mitigation approaches:
- Alternative click chemistry : Use strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper .
- Fluorescence recovery assays : Compare pre- and post-conjugation emission spectra; normalize to internal standards (e.g., free pyrene in solution) . Methodological framework: Apply the PICOT framework to isolate variables:
- P opulation: Conjugated vs. unconjugated this compound.
- I ntervention: Copper-free conjugation.
- O utcome: Fluorescence intensity retention .
Q. How can researchers optimize reaction conditions for this compound in live-cell imaging studies?
Critical parameters include:
- Cellular permeability : Modify PEG2 length or use cell-penetrating peptides (CPPs) .
- Toxicity controls : Compare viability (MTT assay) with/without copper catalysts . Data validation: Use confocal microscopy to confirm subcellular localization and rule out nonspecific binding. Cross-validate with alternative fluorophores (e.g., Alexa Fluor 488) .
Q. What statistical methods are appropriate for analyzing this compound’s binding kinetics in heterogeneous systems?
For dynamic systems (e.g., lipid membranes):
- Time-resolved fluorescence : Fit decay curves to multi-exponential models to distinguish monomer vs. excimer states .
- Bayesian inference : Quantify uncertainty in binding constants when data is sparse . Pitfall alert: Avoid assuming homogeneity; use principal component analysis (PCA) to detect subpopulations in fluorescence datasets .
Methodological and Ethical Considerations
Q. How should researchers address reproducibility challenges in this compound-based assays?
- Documentation : Report solvent batch, storage conditions (−20°C in dark), and freeze-thaw cycles .
- Replication : Use orthogonal techniques (e.g., SPR for binding affinity alongside fluorescence) .
- Ethical compliance : Adhere to NIH guidelines for preclinical studies, including negative control documentation .
Q. What frameworks guide hypothesis formulation for this compound in interdisciplinary studies?
Apply the FINER criteria:
- Feasible : Can the hypothesis be tested with available instrumentation (e.g., fluorescence lifetime imaging microscopy)?
- Novel : Does it address gaps (e.g., real-time tracking of nanoparticle assembly)?
- Ethical : Are cytotoxicity controls in place for in vivo applications?
Data Interpretation and Integration
Q. How to reconcile conflicting data on this compound’s stability under varying pH conditions?
- Controlled experiments : Systematically test pH 5.0–8.0 (simulating lysosomal to cytosolic environments).
- Meta-analysis : Compare findings with structurally analogous compounds (e.g., PEG3-pyrene derivatives) . Advanced tip: Use machine learning (e.g., partial least squares regression) to predict stability from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
